molecular formula C5H6ClN3 B1613523 (4-Chloropyrimidin-2-YL)methanamine CAS No. 944902-16-3

(4-Chloropyrimidin-2-YL)methanamine

Cat. No.: B1613523
CAS No.: 944902-16-3
M. Wt: 143.57 g/mol
InChI Key: QOOOBFRFSANJDY-UHFFFAOYSA-N
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Description

(4-Chloropyrimidin-2-YL)methanamine is an organic compound with the molecular formula C5H6ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom at the 4-position and an amine group at the 2-position of the pyrimidine ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyrimidin-2-YL)methanamine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 4-chloropyrimidine with formaldehyde and ammonia under controlled conditions to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and amination steps .

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyrimidin-2-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include primary amines.

Scientific Research Applications

(4-Chloropyrimidin-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Chloropyrimidin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and amine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromopyrimidin-2-YL)methanamine: Similar structure with a bromine atom instead of chlorine.

    (4-Fluoropyrimidin-2-YL)methanamine: Similar structure with a fluorine atom instead of chlorine.

    (4-Iodopyrimidin-2-YL)methanamine: Similar structure with an iodine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (4-Chloropyrimidin-2-YL)methanamine imparts unique reactivity and binding properties compared to its halogenated analogs. This makes it particularly useful in specific chemical reactions and biological applications .

Properties

IUPAC Name

(4-chloropyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOOBFRFSANJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625774
Record name 1-(4-Chloropyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-16-3
Record name 1-(4-Chloropyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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